N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the benzodioxole derivative. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the Fischer indole synthesis and the palladium-catalyzed C-N cross-coupling reaction to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or benzodioxole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole or benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets within cells. Studies have shown that this compound can bind to tubulin, a protein involved in microtubule formation, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
Indole-3-carboxamides: A broader class of compounds that includes various derivatives with different substituents on the indole ring.
Uniqueness
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific combination of the benzodioxole and indole moieties, which confer distinct biological activities. Its ability to target tubulin and induce apoptosis in cancer cells sets it apart from other indole derivatives.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(12-5-6-16-17(9-12)26-11-25-16)20-7-8-21-19(24)14-10-22-15-4-2-1-3-13(14)15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24) |
InChI Key |
XBXUMTREPCJOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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